Product packaging for Boc-D-Arg(Pbf)-OH(Cat. No.:CAS No. 186698-61-3)

Boc-D-Arg(Pbf)-OH

Cat. No.: B558569
CAS No.: 186698-61-3
M. Wt: 526.6 g/mol
InChI Key: CVFXPOKENLGCID-QGZVFWFLSA-N
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Description

Significance of D-Amino Acids in Peptide and Peptidomimetic Design

While natural proteins and peptides are exclusively composed of L-amino acids, the strategic incorporation of D-amino acids offers significant advantages in peptide design and application. D-amino acids are stereoisomers of their L-counterparts, differing in the spatial arrangement around the α-carbon atom. This seemingly small difference has profound implications for a peptide's interaction with biological systems.

One of the primary benefits of using D-amino acids is their enhanced resistance to enzymatic degradation by proteases, which are stereospecific and primarily target L-amino acid linkages nih.govbiopharmaspec.comlifetein.commdpi.comformulationbio.comjpt.comnih.govmdpi.com. This increased proteolytic stability translates to a longer half-life and improved bioavailability in vivo, making D-amino acid-containing peptides more suitable for therapeutic applications nih.govbiopharmaspec.comlifetein.comformulationbio.comjpt.com. Furthermore, D-amino acids can influence peptide conformation, leading to increased rigidity, altered secondary structures, and potentially enhanced binding affinity to target receptors nih.govlifetein.comnih.govresearchgate.net. These properties are leveraged in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior pharmacological profiles mdpi.comresearchgate.netptfarm.plnih.gov.

Benefit of D-Amino Acids in PeptidesDescriptionSupporting Sources
Enzymatic Stability Resistance to proteases, leading to a longer half-life in biological systems. nih.govbiopharmaspec.comlifetein.commdpi.comformulationbio.comjpt.comnih.govmdpi.com
Improved Bioavailability Enhanced absorption and utilization by the body. nih.govbiopharmaspec.comlifetein.comjpt.com
Conformational Influence Can alter secondary structure, increase rigidity, and influence self-assembly. nih.govlifetein.comnih.gov
Unique Biological Activities May exhibit distinct biological functions or improved target binding affinity. nih.govmdpi.comresearchgate.netptfarm.pl
Therapeutic Potential Basis for designing more stable and effective peptidomimetics and drugs. mdpi.comresearchgate.netptfarm.plnih.gov

Role of Orthogonal Protecting Groups in Stereoselective Peptide Synthesis

Peptide synthesis involves the sequential coupling of amino acids. To ensure that reactions occur only at the intended sites and to prevent unwanted side reactions like polymerization or self-coupling, reactive functional groups on amino acids must be temporarily masked with protecting groups (PGs) springernature.combiosynth.compeptide.com. The concept of orthogonality is crucial here: it refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions biosynth.comiris-biotech.defiveable.mesigmaaldrich.com. This allows for precise control over the synthesis, enabling chemists to build complex peptide sequences step-by-step.

In SPPS, two dominant strategies utilize orthogonal protecting groups: the Boc/Bzl strategy and the Fmoc/tBu strategy. The Boc strategy employs acid-labile Boc groups for α-amino protection and benzyl-based groups for side-chain protection, which are typically removed under acidic conditions, often requiring different acid strengths for selectivity peptide.commasterorganicchemistry.com. The Fmoc strategy, which has become more prevalent, uses a base-labile Fmoc group for α-amino protection and acid-labile groups (like tert-butyl ethers or esters) for side chains. This Fmoc/tBu combination offers true orthogonality, as Fmoc is removed by base (e.g., piperidine) and side-chain groups by acid (e.g., TFA) iris-biotech.deamericanpeptidesociety.orgthermofisher.com.

The Pbf group, used for arginine's guanidino side chain, is acid-labile and is typically removed concurrently with other acid-labile side-chain protecting groups during the final cleavage step peptide.comomizzur.comadvancedchemtech.comchempep.com. Its lability makes it particularly useful for peptides with multiple arginine residues peptide.com.

StrategyNα Protecting GroupSide Chain ProtectionNα Deprotection ConditionsSide Chain Deprotection ConditionsOrthogonality
Boc/Bzl Boc (acid-labile)Bzl (acid-labile)TFAHF/TFMSAQuasi-orthogonal peptide.com
Fmoc/tBu Fmoc (base-labile)tBu (acid-labile)PiperidineTFAOrthogonal biosynth.compeptide.comiris-biotech.defiveable.meamericanpeptidesociety.orgthermofisher.com

Nα-Boc-Nω-Pbf-D-Arginine as a Crucial Building Block in Chemical Peptide Synthesis

Boc-D-Arg(Pbf)-OH serves as a specialized building block, providing a protected form of D-arginine ready for incorporation into peptide chains. The presence of the Boc group on the α-amino group and the Pbf group on the guanidino side chain offers robust protection, preventing unwanted reactions during peptide bond formation omizzur.com. This dual protection is essential for the successful synthesis of peptides, especially those containing multiple arginine residues or other sensitive functional groups.

The D-configuration of the arginine residue in this compound is critical for applications requiring non-natural peptide structures with enhanced stability and specific conformational properties lifetein.comformulationbio.comjpt.com. The Pbf group is highly effective in protecting the basic guanidino moiety of arginine, which can otherwise lead to side reactions or solubility issues peptide.comomizzur.comchempep.com. Research has demonstrated high coupling efficiencies, often exceeding 90%, when using this compound under optimized conditions . For instance, studies have reported its successful use in synthesizing peptides designed to probe protein-protein interactions involved in cancer signaling pathways, achieving yields over 90% .

The synthesis of this compound typically involves esterification of arginine, followed by the introduction of the Boc group onto the α-amino group and subsequently the Pbf group onto the guanidino side chain chemicalbook.com. Its solubility in dimethyl sulfoxide (B87167) (DMSO) and requirement for storage at -20°C are standard handling procedures for such protected amino acids . The Pbf group is known for its lability to trifluoroacetic acid (TFA), a common reagent in peptide synthesis for both side-chain deprotection and cleavage from the solid support peptide.comresearchgate.net.

PropertyValue/DescriptionSupporting Sources
Chemical Name Nα-Boc-Nω-Pbf-D-Arginine creative-peptides.com
CAS Number 186698-61-3
Molecular Formula C₂₄H₃₈N₄O₇S
Molecular Weight 526.65 g/mol
α-Amino Protection Boc (tert-butyloxycarbonyl) thermofisher.commasterorganicchemistry.com
Guanidino Protection Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) peptide.comomizzur.comadvancedchemtech.comchempep.comresearchgate.netrsc.org
Stereochemistry D-configuration lifetein.comformulationbio.comjpt.comnih.govcreative-peptides.comacs.org
Boc Deprotection Acidic conditions (e.g., TFA) americanpeptidesociety.orgthermofisher.com
Pbf Deprotection Acidic conditions (e.g., TFA) peptide.comomizzur.comadvancedchemtech.comchempep.comresearchgate.netrsc.org
Solubility DMSO
Storage -20°C
Coupling Efficiency >90% (under optimized conditions)
Primary Use Building block in SPPS for synthesizing peptides with D-arginine residues advancedchemtech.comchempep.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38N4O7S B558569 Boc-D-Arg(Pbf)-OH CAS No. 186698-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXPOKENLGCID-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583793
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186698-61-3
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186698-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Nα Boc Nω Pbf D Arginine

Strategic Considerations in Arginine Side-Chain Protection

The unique and highly basic nature of the guanidino group in the side chain of arginine necessitates its protection during peptide synthesis to prevent unwanted side reactions. nih.govmdpi.com

Historical Context of Guanidino Group Protection

Historically, various protecting groups have been employed for the arginine side chain. Early strategies in Boc (tert-butoxycarbonyl) chemistry utilized groups like tosyl (Tos), which required harsh cleavage conditions such as anhydrous HF or trifluoromethanesulfonic acid (TFMSA). nih.gov Later, groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) were developed, offering greater acid lability. nih.govub.edu The evolution of these protecting groups has been driven by the need for milder deprotection conditions compatible with sensitive peptide sequences.

Rationale for Utilizing the Pbf Protecting Group

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become one of the most popular choices for protecting the arginine guanidinium (B1211019) moiety in modern peptide synthesis. nih.govrsc.org The rationale for its widespread use lies in several key advantages:

Acid Lability: The Pbf group is significantly more acid-labile than its predecessor, Pmc, due to the five-membered ring in its structure. nih.govmdpi.com It is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step of SPPS.

Prevention of Side Reactions: The Pbf group effectively shields the highly reactive guanidine (B92328) moiety, preventing it from participating in undesired reactions during peptide chain elongation. One of the most significant side reactions it prevents is δ-lactam formation. nih.govmdpi.com

Solubility: Protection of the guanidino group with Pbf increases the solubility of the arginine derivative in the organic solvents commonly used in SPPS. mdpi.comomizzur.com

Despite its advantages, the use of the Pbf group is not without its challenges. Extended deprotection times may sometimes be necessary, which can potentially be detrimental to the quality of the final peptide. google.com Additionally, the synthesis of the Pbf-Cl reagent and its subsequent incorporation onto the guanidino group contribute to the higher cost of Pbf-protected arginine derivatives. nih.govmdpi.com

Multistep Synthesis Routes to Nα-Boc-Nω-Pbf-D-Arginine

The synthesis of Nα-Boc-Nω-Pbf-D-Arginine is a sequential process that involves the protection of the carboxyl, α-amino, and guanidino groups. A general synthetic scheme is outlined below.

Carboxyl Group Esterification

The initial step in the synthesis is the protection of the carboxyl group of D-arginine, typically through esterification. This is done to prevent its interference in subsequent reactions. A common method involves reacting D-arginine hydrochloride with an alcohol, such as methanol, in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl) to form the corresponding methyl ester. chemicalbook.commdpi.com This esterification step also improves the solubility of the amino acid in organic solvents for the subsequent protection steps.

Reactants Reagents Conditions Product
D-Arginine HydrochlorideAnhydrous Methanol, Thionyl Chloride-10°C to room temperature, 24-48 hoursD-Arginine methyl ester dihydrochloride

Table 1: Representative conditions for the esterification of D-Arginine.

Nα-Boc Group Introduction

Following the protection of the carboxyl group, the α-amino group is protected with the tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amino group from reacting during the subsequent introduction of the Pbf group and during peptide coupling reactions. smolecule.comwikipedia.org The reaction is typically carried out by treating the arginine methyl ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine. chemicalbook.comsmolecule.com

Reactant Reagents Conditions Product
D-Arginine methyl esterDi-tert-butyl dicarbonate (Boc₂O), Sodium BicarbonateRoom temperature, in aqueous/organic solvent mixtureNα-Boc-D-Arginine methyl ester

Table 2: Typical conditions for the introduction of the Nα-Boc group.

Nω-Pbf Group Incorporation on the Guanidine Moiety

The final protection step is the incorporation of the Pbf group onto the guanidino side chain. This is achieved by reacting Nα-Boc-D-Arginine methyl ester with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972). chemicalbook.com This reaction yields the fully protected intermediate, Nα-Boc-Nω-Pbf-D-Arginine methyl ester.

To obtain the final product, Nα-Boc-Nω-Pbf-D-Arginine, the methyl ester must be saponified. This is typically done by treating the protected intermediate with a base like sodium hydroxide (B78521) in an ethanol/water mixture. After saponification, careful acidification yields the desired product.

Reactant Reagents Conditions Product
Nα-Boc-D-Arginine methyl esterPbf-Cl, Potassium Carbonate40-45°C in acetone/waterNα-Boc-Nω-Pbf-D-Arginine methyl ester
Nα-Boc-Nω-Pbf-D-Arginine methyl esterSodium HydroxidepH 11-12 in ethanol/water, followed by acidificationNα-Boc-Nω-Pbf-D-Arginine

Table 3: General conditions for Pbf group incorporation and subsequent saponification.

The resulting Nα-Boc-Nω-Pbf-D-Arginine is then purified, often by recrystallization, to yield a white to off-white powder suitable for use in peptide synthesis.

Selective De-Boc Procedures Prior to Further Derivatization

The selective removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthetic route involving Boc-D-Arg(Pbf)-OH, particularly when the compound serves as an intermediate for further elongation or functionalization, such as in the preparation of Nα-Fmoc-Nω-Pbf-D-Arginine. The acid-labile nature of the Boc group allows for its cleavage under conditions that leave the acid-stable 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group intact on the guanidino side chain.

A common and effective method for de-Boc protection involves the use of strong acids like trifluoroacetic acid (TFA). researchgate.net Typically, the reaction is performed in a solvent such as dichloromethane (B109758) (CH2Cl2). researchgate.net The process yields the corresponding amine as a TFA salt, H-D-Arg(Pbf)-OH·TFA. Scavengers like water or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to prevent side reactions by quenching the reactive tert-butyl cations generated during the cleavage. researchgate.net

Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent, such as 3N HCl in ethyl acetate, can be employed for the deprotection. chemicalbook.com This procedure is also highly efficient in removing the Boc group while preserving the Pbf protection. Following the acid-mediated cleavage, the resulting H-D-Arg(Pbf)-OH intermediate can be isolated and used in the next synthetic step without affecting the side-chain protection. chemicalbook.com

Table 1: Reagents for Selective De-Boc Protection

Reagent Solvent Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (CH2Cl2) TFA/TIS/H2O (95/2.5/2.5), room temperature researchgate.net

Functional Group Transformations for Nα-Fmoc-Nω-Pbf-D-Arginine

Nα-Boc-Nω-Pbf-D-Arginine often serves as a key precursor in the synthesis of its Nα-Fmoc protected counterpart, a derivative widely used in solid-phase peptide synthesis (SPPS). The transformation involves a two-step process: the selective deprotection of the Boc group as described previously, followed by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Following the removal of the Boc group to yield H-D-Arg(Pbf)-OH, the subsequent functional group transformation to Nα-Fmoc-Nω-Pbf-D-Arginine is typically achieved by reacting the free α-amino group with an Fmoc-donating agent. chemicalbook.comgoogle.com A widely used reagent for this purpose is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu). chemicalbook.comgoogle.com

The reaction is generally carried out under mild alkaline conditions, with the pH adjusted to approximately 8.0-9.0 using a base like sodium carbonate (Na2CO3). chemicalbook.comgoogle.com The reaction is often performed in a mixed solvent system, such as water and tetrahydrofuran (B95107) (THF), to ensure the solubility of all reactants. chemicalbook.com The temperature is typically controlled between 15-20°C to ensure the reaction proceeds efficiently while minimizing potential side reactions. chemicalbook.comgoogle.com The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before workup and purification. chemicalbook.comgoogle.com

Optimization of Reaction Conditions and Yields in Nα-Boc-Nω-Pbf-D-Arginine Synthesis

One of the most critical steps for optimization is the introduction of the Pbf group onto the guanidino function of Nα-Boc-D-Arginine. Traditional methods often used a significant excess of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl), sometimes up to 2.0 equivalents. This led to incomplete reactions and costly purification processes to remove unreacted starting material and excess reagent. Optimized protocols have successfully reduced the required amount of Pbf-Cl to as low as 1.1 equivalents. google.com This reduction not only lowers the cost, as Pbf-Cl is an expensive reagent, but also drives the reaction to completion, resulting in yields of 95–98% after purification, compared to 70–80% with traditional methods.

The reaction is typically performed in a solvent like acetone with a base such as potassium carbonate to facilitate the reaction, maintaining a temperature of 40-45°C. chemicalbook.com Further enhancements to the synthesis have included the use of sodium iodide as a catalyst during the Pbf protection step, which has been shown to significantly improve reaction kinetics and increase the conversion rate to over 95%. googleapis.com

Control of pH is also vital in other steps of the synthesis. For instance, during the saponification of the methyl or ethyl ester of arginine, the pH is carefully maintained between 10 and 12 with sodium hydroxide to ensure complete conversion to the free carboxylic acid while preventing racemization by keeping the temperature at 25–30°C.

Table 2: Comparison of Traditional vs. Optimized Pbf-Cl Introduction

Metric Traditional Method Optimized Method
Pbf-Cl Consumption 2.0 equivalents 1.1 equivalents google.com
Reaction Yield 70–80% 95–98%
Purification Steps 4 2

Protecting Group Strategies and Orthogonality in Peptide Synthesis Utilizing Nα Boc Nω Pbf D Arginine

Nα-Boc Protecting Group Chemistry in Peptide Chain Elongation

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, particularly in peptide synthesis. Its stability under a range of conditions and its selective removal under acidic conditions make it a valuable tool.

Acid-Lability and Cleavage Mechanisms of the Boc Group

The Boc group is characterized by its lability under acidic conditions organic-chemistry.orgmdpi.comwikipedia.orgjkchemical.comcommonorganicchemistry.comtotal-synthesis.comacsgcipr.org. The mechanism of Boc deprotection typically involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) organic-chemistry.orgmdpi.comcommonorganicchemistry.comtotal-synthesis.comchemistrysteps.comcommonorganicchemistry.com. This protonation weakens the C-O bond, leading to the cleavage of a stable tert-butyl carbocation organic-chemistry.orgmdpi.comwikipedia.orgcommonorganicchemistry.comtotal-synthesis.comacsgcipr.orgchemistrysteps.combzchemicals.com. The resulting intermediate is a carbamic acid, which readily undergoes decarboxylation to yield the free amine and carbon dioxide organic-chemistry.orgmdpi.comcommonorganicchemistry.comtotal-synthesis.comchemistrysteps.combzchemicals.commasterorganicchemistry.com.

The tert-butyl cation generated during deprotection is highly reactive and can potentially alkylate nucleophilic residues within the peptide chain, such as tryptophan, methionine, or cysteine organic-chemistry.orgtotal-synthesis.comacsgcipr.orgsigmaaldrich.com. To mitigate these side reactions, scavengers like anisole (B1667542), thiophenol, thioanisole, triisopropylsilane (B1312306) (TIPS), or phenol (B47542) are commonly included in the deprotection cocktail organic-chemistry.orgwikipedia.orgtotal-synthesis.comacsgcipr.orgsigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.com.

Comparative Analysis of Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis (SPPS)

Two primary strategies dominate SPPS: the Boc/benzyl (Boc/Bn) approach and the Fmoc/tert-butyl (Fmoc/tBu) approach. The choice between them significantly impacts the synthesis workflow and the compatibility with various peptide sequences and modifications.

FeatureBoc/Bn StrategyFmoc/tBu Strategy
Nα-Amino Protectiontert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-DeprotectionAcid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Side Chain ProtectionTypically Benzyl (Bn) or other acid-labile groupsTypically tert-Butyl (tBu) or other acid-labile groups
Final Cleavage/DeprotectionStrong acid (e.g., HF) for PGs and resinAcid (e.g., TFA) for PGs and resin
OrthogonalityQuasi-orthogonal (Boc and Bn are acid-labile)Truly orthogonal (Fmoc base-labile, tBu acid-labile)
AdvantagesUseful for difficult sequences, base-sensitive peptidesMilder conditions, true orthogonality, wider compatibility
DisadvantagesHarsher conditions, less orthogonal, HF usageCan be prone to aggregation, less suitable for base-sensitive moieties
Common ApplicationsOlder protocols, specific difficult sequencesGeneral peptide synthesis, complex peptides

The Boc strategy, while historically significant, requires harsher acidic conditions for both Nα-Boc removal and final peptide cleavage from the resin, often involving anhydrous hydrogen fluoride (B91410) (HF) iris-biotech.deresearchgate.netiris-biotech.dealtabioscience.comwikipedia.orgnih.gov. This can limit its compatibility with acid-sensitive amino acids or modifications. Furthermore, the benzyl-based side-chain protecting groups used in the Boc strategy are also acid-labile, leading to only quasi-orthogonality with the Nα-Boc group iris-biotech.deiris-biotech.dewikipedia.orgbiosynth.com.

Solvent Compatibility and Reaction Conditions for Boc Deprotection

The deprotection of the Boc group is typically performed using strong organic acids in aprotic solvents. Trifluoroacetic acid (TFA) is the most commonly employed reagent, often used in combination with dichloromethane (B109758) (DCM) organic-chemistry.orgwikipedia.orgjkchemical.comcommonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.comsigmaaldrich.comfishersci.co.ukrsc.org. Other solvents such as methanol, dioxane, ethyl acetate, or toluene (B28343) can also be utilized, sometimes in mixtures with TFA wikipedia.orgjkchemical.combzchemicals.comfishersci.co.uk.

The reaction is usually conducted at room temperature, with reaction times varying from minutes to several hours, depending on the concentration of TFA and the specific substrate jkchemical.comcommonorganicchemistry.comcommonorganicchemistry.comsigmaaldrich.comfishersci.co.uk. For instance, treatment with neat TFA or a 25-50% TFA/DCM solution for 1 to 2 hours is common jkchemical.comcommonorganicchemistry.comcommonorganicchemistry.comsigmaaldrich.comfishersci.co.uk. The inclusion of scavengers is critical to prevent side reactions, as noted previously organic-chemistry.orgwikipedia.orgtotal-synthesis.comacsgcipr.orgsigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.com.

Nω-Pbf Protecting Group for the Guanidine (B92328) Side Chain of Arginine

Arginine's guanidine side chain is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted reactions. The Pbf group is a widely adopted and effective protecting group for this purpose.

Chemical Properties of the Pbf Group Relevant to Peptide Synthesis

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a sulfonyl-based protecting group specifically designed for the guanidine moiety of arginine chempep.comomizzur.comadvancedchemtech.comub.edunih.gov. Its primary function is to mask the high basicity and reactivity of the guanidine group, thereby preventing side reactions such as cyclization, acylation, or alkylation during peptide chain elongation chempep.comomizzur.comub.edu. The Pbf group is stable under the basic conditions used for Fmoc deprotection, making it compatible with the Fmoc/tBu SPPS strategy biosynth.comchempep.comomizzur.comadvancedchemtech.comub.edu.

While generally stable, the Pbf group is considered acid-labile, requiring strong acidic conditions for its removal chempep.comub.edupeptide.com. Compared to other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the Pbf group exhibits moderate acid lability ub.edupeptide.com. This means it requires robust acidic conditions for complete cleavage, which can be a consideration for peptides containing other acid-sensitive functionalities chempep.comub.edu. The synthesis and cost of the Pbf group precursor can also be a factor ub.edunih.gov. Furthermore, the bulky nature of the Pbf group can occasionally lead to steric hindrance during amino acid coupling reactions chempep.com.

Acid-Catalyzed Cleavage of the Pbf Group

The removal of the Pbf protecting group is achieved through acid-catalyzed cleavage, typically employing strong acids like TFA sigmaaldrich.comresearchgate.netresearchgate.netchempep.comub.edupeptide.comresearchgate.netnih.govpeptide.comthermofisher.com. Unlike the Boc group, which can often be removed with relatively mild TFA concentrations, the Pbf group generally requires more stringent conditions, such as higher TFA concentrations or prolonged reaction times researchgate.netchempep.comub.edu.

In SPPS, the Pbf group is usually cleaved concurrently with other side-chain protecting groups and the peptide from the resin during the final global deprotection step. This is commonly accomplished using a cleavage cocktail, which typically consists of TFA in combination with various scavengers. Common scavengers include water, triisopropylsilane (TIPS), phenol, ethanedithiol (EDT), thioanisole, or anisole sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.govthermofisher.com. These scavengers are essential to trap reactive cationic species generated during deprotection and prevent alkylation of sensitive amino acid residues, particularly tryptophan sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.gov. For effective Pbf removal, cleavage times of 2 to 4 hours with concentrated TFA are often employed researchgate.netresearchgate.net. Incomplete deprotection can occur if lower temperatures or shorter reaction times are used nih.gov.

Table 2: Typical Cleavage/Deprotection Conditions for Boc and Pbf Groups

Protecting GroupDeprotection Reagent(s)Solvent(s)Typical ConditionsNotes
Boc (Nα) TFADCM, DCM/TFA mixturesRT, 15 min - 2h (depending on TFA concentration)Scavengers (e.g., TIPS, anisole) often used to trap t-butyl cation. organic-chemistry.orgwikipedia.orgjkchemical.comcommonorganicchemistry.comtotal-synthesis.comcommonorganicchemistry.commasterorganicchemistry.comsigmaaldrich.comsigmaaldrich.comfishersci.co.ukrsc.org
Pbf (Nω) TFADCM, TFA cocktailsRT, 2-4h (often with scavengers)Requires stronger acid or longer times than Boc. Can be part of final cleavage cocktail. sigmaaldrich.comresearchgate.netchempep.comub.edupeptide.comresearchgate.netnih.govthermofisher.com

Compound List:

Nα-Boc-Nω-Pbf-D-Arginine (Boc-D-Arg(Pbf)-OH)

tert-Butyloxycarbonyl (Boc)

2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

D-Arginine

Applications of Nα Boc Nω Pbf D Arginine in Advanced Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of Boc-D-Arg(Pbf)-OH is integral to Boc-based SPPS, a foundational technique for the stepwise assembly of peptide chains on a solid support. peptide2.compeptide.com In this strategy, the Nα-Boc group provides temporary protection and is selectively removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-resistant Pbf group remains intact to prevent unwanted side reactions at the guanidino function. peptide.comgoogle.com

The successful incorporation of any amino acid into a growing peptide chain depends on high coupling efficiency and the preservation of its intended stereochemistry. Arginine, due to its bulky and nucleophilic side chain, is recognized as one of the more challenging residues to couple efficiently during SPPS. nih.gov

Stereochemical Integrity: Maintaining the D-configuration of the arginine residue is paramount. Racemization, or epimerization, is a potential side reaction during the activation and coupling steps of peptide synthesis. However, the urethane-based structure of the Nα-Boc protecting group is specifically designed to suppress this side reaction by preventing the formation of an oxazolone (B7731731) intermediate, which is a primary pathway for racemization. luxembourg-bio.com While standard coupling protocols are designed to maintain stereochemical integrity, the purity of the initial this compound building block is critical and can be verified using techniques such as optical rotation measurements.

ChallengeDescriptionMitigation StrategyReference
δ-Lactam FormationIntramolecular cyclization of the activated arginine derivative leads to a stable, unreactive lactam, terminating peptide elongation and reducing yield.Optimization of coupling time, temperature, and solvent choice. Use of highly efficient activation reagents (e.g., DIC/OxymaPure). rsc.orgrsc.orgmdpi.com
Incomplete CouplingSteric hindrance from the bulky Pbf group and the growing peptide chain can slow down the reaction, resulting in incomplete incorporation.Employing a molar excess of the amino acid and coupling reagents; performing a second, or "double," coupling step. peptide2.comnih.gov
Racemization (Epimerization)Potential loss of stereochemical purity (conversion from D- to L-form) during the carboxyl group activation step.Use of urethane-based Nα-protecting groups like Boc, which inherently suppress racemization. luxembourg-bio.com

The incorporation of this compound into a peptide sequence follows the established cycle of Boc-based SPPS. The general process is carried out on an insoluble polymer resin, which allows for the easy removal of excess reagents and byproducts through simple filtration and washing. peptide2.com

The key steps for one cycle of peptide elongation are:

Boc Deprotection: The resin-bound peptide is treated with a solution of TFA (typically 25-50% in a solvent like dichloromethane (B109758), DCM) to remove the Nα-Boc group from the terminal amino acid, exposing a new amino group as a TFA salt. peptide2.compeptide.com

Neutralization: The protonated amino group is neutralized to the free amine by washing the peptide-resin with a tertiary base, most commonly diisopropylethylamine (DIEA), in a solvent like DCM or N,N-dimethylformamide (DMF). peptide.com

Coupling: A solution containing this compound and a coupling agent is added to the resin. The carboxylic acid of this compound is activated in situ to facilitate the formation of a new peptide bond with the free amino group on the resin-bound peptide. peptide2.com Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU. peptide.com

Washing: After the coupling reaction is complete, the peptide-resin is thoroughly washed with solvents like DMF and DCM to remove all soluble reagents and byproducts, preparing it for the next cycle. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups, including Pbf, are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). peptide2.compeptide.com

Role in the Synthesis of Cyclic Peptides

The incorporation of D-amino acids is a powerful tool in the synthesis of cyclic peptides, as it can be used to introduce specific conformational constraints, promote the formation of β-turns, and enhance biological activity.

This compound is used to introduce D-arginine into linear peptide precursors that are destined for head-to-tail cyclization. The synthesis of the linear sequence is typically performed on a specialized resin that allows for the selective cleavage of the peptide while keeping its side-chain protecting groups intact. After cleavage from this support, the linear peptide is cyclized in solution.

Alternatively, on-resin cyclization is a highly efficient method. In this approach, the linear peptide is assembled on the resin, after which the N-terminal Boc group and a C-terminal protecting group are selectively removed. The exposed ends are then coupled together using a cyclization reagent like PyBOP. nih.gov

However, research has shown that sequences rich in Arg(Pbf) and Lys(Boc) residues can be difficult to cyclize. nih.gov This difficulty is attributed to the formation of intra- or intermolecular hydrogen bonds between the protected side chains and the C-terminal carboxyl group. nih.gov This hydrogen bond network can sequester the reactive ends of the peptide, hindering the cyclization reaction or promoting undesired dimerization. nih.gov Overcoming this challenge often requires careful selection of cyclization conditions, such as the use of specific solvents or additives that can disrupt these hydrogen bonds. nih.gov

Disulfide-driven cyclization involves the formation of a covalent bond between the thiol groups of two cysteine residues within a peptide sequence. While this compound does not participate directly in this chemical transformation, its presence in the peptide backbone is highly relevant. The incorporation of a D-arginine residue can significantly influence the three-dimensional structure of the linear precursor, pre-organizing it in a way that facilitates or hinders the proximity of the cysteine residues for efficient disulfide bond formation. Furthermore, the resulting conformation of the final cyclized peptide, which is critical for its biological function, is heavily influenced by the stereochemistry of its constituent amino acids, including D-arginine.

Contribution to Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. The substitution of L-amino acids with their D-enantiomers is a cornerstone of peptidomimetic design.

The primary contribution of this compound in this context is to serve as the chemical precursor for introducing a D-arginine residue into a synthetic sequence. This single stereochemical change renders the adjacent peptide bond resistant to cleavage by most endogenous proteases and peptidases, which are stereospecific for L-amino acids. This enhanced resistance to enzymatic degradation significantly increases the metabolic stability and circulating half-life of the resulting peptidomimetic, making it a more viable candidate for therapeutic development. Therefore, this compound is an essential tool for medicinal chemists aiming to transform biologically active peptides into more drug-like molecules.

Incorporation into Constrained Peptidomimetic Structures

The incorporation of D-amino acids like D-arginine is a well-established strategy in the design of peptidomimetics, which are compounds designed to mimic natural peptides but with enhanced therapeutic properties. Utilizing this compound allows for the introduction of D-arginine into a peptide sequence, which can induce specific conformational constraints. These constraints can lock the peptide into a bioactive three-dimensional shape, potentially increasing its binding affinity and specificity for its biological target.

Furthermore, peptidomimetics containing D-amino acids often exhibit significantly improved stability. A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in the body, which primarily recognize and cleave peptide bonds between L-amino acids. By introducing D-arginine, the resulting peptide becomes resistant to this enzymatic degradation, leading to a longer biological half-life and improved bioavailability. peptide.com For example, replacing L-arginine residues with D-arginine in the antimicrobial peptide oncocin was shown to increase its bioavailability from 25 minutes to over 8 hours. peptide.com This strategy is therefore critical in developing more robust and effective peptide-based drugs.

Synthesis of Modified Arginine-Containing Sequences

The synthesis process involves the stepwise coupling of amino acids on a solid support. The Boc group on the N-terminus of this compound is removed using an acid like TFA, allowing the newly freed amino group to couple with the next activated amino acid in the sequence. google.com The Pbf group on the side chain remains stable during these cycles, preventing the reactive guanidino group from participating in undesired reactions. chempep.com This controlled methodology is essential for producing high-purity modified peptides where the precise position and stereochemistry of the arginine residue are critical for biological function. The resulting modified peptides can be used in research to study protein interactions, enzyme mechanisms, and cellular signaling pathways. chemimpex.comchemimpex.com

PropertyDescription
Nα-Protecting Group Boc (tert-butyloxycarbonyl)
Side-Chain Protecting Group Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Boc Deprotection Removed with moderate acids (e.g., Trifluoroacetic acid - TFA).
Pbf Deprotection Removed with strong acid cocktails during final cleavage from the resin. chempep.comgoogle.com
Key Application Solid-Phase Peptide Synthesis (SPPS). chempep.com

Synthesis of Arginine-Rich Sequences and Challenges Therein

The synthesis of arginine-rich peptides is a significant challenge in peptide chemistry, and the use of Pbf-protected arginine, including this compound, presents specific difficulties. nih.gov Although the Pbf group offers effective protection, its use is associated with several well-documented side reactions and complications. google.comnih.gov

A primary challenge is the formation of a δ-lactam. rsc.orgrsc.org During the coupling reaction, the activated carboxylic acid of the arginine derivative can undergo an intramolecular cyclization with its own side-chain guanidine (B92328) moiety. This side reaction forms an inactive lactam, effectively consuming the protected amino acid and preventing its incorporation into the growing peptide chain. This can lead to lower yields and the formation of deletion sequences (peptides missing the intended arginine residue), which are difficult to separate from the target product. rsc.orgrsc.org This problem can be particularly pronounced in certain solvents used for SPPS. rsc.org

Another significant issue arises during the final deprotection step. The Pbf group requires strong acidic conditions, such as high concentrations of TFA, for its complete removal. chempep.comgoogle.com These extended and harsh conditions can be detrimental to the quality of the final peptide, especially if the sequence contains other sensitive amino acids like tryptophan or methionine. google.com Byproducts generated from the cleavage of the Pbf group have been shown to react with the side chain of tryptophan, leading to undesired modifications. google.com Furthermore, the steric hindrance of the bulky Pbf group can sometimes lead to slow or incomplete coupling reactions, necessitating repeated coupling cycles. google.com Finally, the synthesis of the Pbf protecting group itself is complex, making Fmoc-Arg(Pbf)-OH and its Boc-counterparts among the most expensive protected amino acids used in peptide synthesis, which has significant cost implications for large-scale production. nih.gov

ChallengeDescription
δ-Lactam Formation Intramolecular cyclization of the activated arginine derivative, leading to an inactive species and deletion sequences in the final peptide product. rsc.orgrsc.org
Harsh Deprotection The Pbf group requires strong acid (e.g., high concentration TFA) for removal, which can damage sensitive residues in the peptide. google.com
Side Reactions Cleaved Pbf byproducts can cause side reactions, such as the sulfonylation of tryptophan residues. google.com
High Cost Pbf-protected arginine derivatives are significantly more expensive than other protected amino acids, impacting the cost of synthesizing arginine-rich peptides. nih.gov

Challenges and Methodological Advancements in Nα Boc Nω Pbf D Arginine Mediated Synthesis

Deprotection-Related Side Reactions and Mitigation Strategies

Incomplete Nα-Boc Deprotection and its Impact on Coupling Efficiency

Incomplete removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group is a critical issue that can significantly hamper the efficiency of peptide synthesis. If the deprotection is not complete, the subsequent coupling reaction will be hindered, leading to the formation of deletion sequences where the intended amino acid is missing. This not only reduces the yield of the desired full-length peptide but also complicates the purification process due to the presence of closely related impurities.

The efficiency of Boc deprotection can be influenced by several factors, including the steric hindrance around the amino group, the reaction time, and the concentration of the deprotecting agent, typically trifluoroacetic acid (TFA). In the context of Boc-D-Arg(Pbf)-OH, the bulky nature of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on the side chain does not directly hinder the Nα-Boc group, but aggregation of the growing peptide chain on the solid support can impede reagent access.

Strategies to ensure complete Boc deprotection include:

Optimizing Deprotection Time: Extending the reaction time with the TFA solution can help ensure complete removal of the Boc group.

Repetitive Deprotection Steps: Performing the deprotection step twice can improve the completeness of the reaction.

Inclusion of Chaotropic Agents: Adding chaotropic salts to the reaction mixture can help to disrupt peptide aggregation and improve reagent accessibility.

Microwave Irradiation: The use of microwave energy can accelerate the deprotection reaction and enhance its efficiency. nih.gov

δ-Lactam Formation in Arginine-Containing Peptides

A significant side reaction associated with arginine derivatives during peptide synthesis is the formation of a δ-lactam. rsc.org This intramolecular cyclization occurs when the activated carboxyl group of the arginine residue reacts with the Nδ of its own guanidinium (B1211019) side chain. The formation of this stable five-membered ring renders the arginine derivative inactive for the intended coupling reaction, leading to the formation of deletion peptides. rsc.org

The propensity for δ-lactam formation is influenced by the choice of protecting group on the guanidinium side chain. While the Pbf group is designed to reduce the nucleophilicity of the guanidinium group, δ-lactam formation can still occur, particularly with certain activation methods. nih.gov Studies have shown that the use of di-Boc protection on the arginine side chain is highly prone to this side reaction, whereas the NO2 group can minimize it due to its strong electron-withdrawing effect. nih.gov The Pbf group offers a balance between sufficient protection and lability to acid.

The extent of δ-lactam formation with Fmoc-Arg(Pbf)-OH has been compared to other protecting groups, highlighting that while Pbf is widely used, it is not immune to this side reaction. nih.gov For instance, one study observed that at 30 minutes into the coupling reaction, the formation of δ-lactam was four times greater with Fmoc-Arg(Pbf)-OH compared to an NO2-protected analogue. nih.gov

Arginine Derivativeδ-Lactam Formation (%) after 30 minCoupling Efficiency (%) after 120 min
Fmoc-Arg(Pbf)-OH12>99
Fmoc-Arg(NO2)-OH3>99
Fmoc-Arg(Boc)2-OH6028

Data adapted from a comparative study on arginine protecting groups. nih.gov

Sulfonation of Sensitive Residues (e.g., Tryptophan) during Pbf Cleavage

During the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups with strong acid (e.g., TFA), the cleaved Pbf group can generate reactive cationic species. These species can lead to the sulfonation of sensitive residues, particularly the indole (B1671886) ring of tryptophan. peptide.comsigmaaldrich.com This side reaction results in a modified peptide that can be difficult to separate from the desired product.

The degree of this side reaction depends on the proximity of the tryptophan and arginine residues in the peptide sequence. peptide.com To mitigate this, several strategies are employed:

Use of Scavengers: A cocktail of scavengers is typically added to the cleavage mixture to trap the reactive cationic species. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com

Protection of the Tryptophan Indole Ring: The most effective way to prevent sulfonation is to protect the indole nitrogen of tryptophan, for example, with a Boc group (i.e., using Fmoc-Trp(Boc)-OH during synthesis). peptide.comsigmaaldrich.com This prevents the electrophilic attack of the sulfonyl cation.

Alternative Cleavage Reagents: In some cases, alternative cleavage reagents like trimethylsilyl (B98337) bromide (TMSBr) have been shown to suppress the formation of sulfonation by-products. sigmaaldrich.com

Strategies to Minimize Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a potential side reaction during the activation and coupling steps of peptide synthesis. mdpi.comnih.gov This can lead to the formation of diastereomeric peptides, which are often difficult to purify and can have altered biological activity. mdpi.com For this compound, this would result in the incorporation of some L-arginine instead of the intended D-isomer.

Racemization can occur through two main mechanisms: direct enolization via proton abstraction from the α-carbon, or through the formation of a 5(4H)-oxazolone intermediate. mdpi.com The latter is more common when activating N-acyl amino acids.

Several strategies can be employed to minimize racemization during the coupling of this compound:

Choice of Coupling Reagents and Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. peptide.comresearchgate.net These additives react with the activated amino acid to form an active ester that is less prone to racemization.

Control of Reaction Temperature: Lowering the reaction temperature can reduce the rate of racemization. nih.gov

Use of Hindered Bases: The choice of base used during coupling can influence the extent of racemization. Using a hindered, non-nucleophilic base like collidine can be beneficial. nih.gov

Minimizing Pre-activation Time: A shorter time between the activation of the amino acid and its reaction with the N-terminal amine of the peptide chain can reduce the opportunity for racemization to occur.

Optimization of Cleavage Conditions and Scavenger Regimens

The final deprotection step, which involves cleaving the peptide from the solid support and removing the side-chain protecting groups, is critical for obtaining a high-purity product. For peptides containing this compound, this is typically achieved using a strong acid, most commonly TFA. The Pbf group is designed to be labile under these conditions. thermofisher.com However, the cleavage process generates reactive carbocations from the protecting groups and the resin linker, which can cause various side reactions. merckmillipore.com

The optimization of cleavage conditions involves the careful selection of a "cleavage cocktail," which is a mixture of TFA and one or more scavengers. The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com

Common Scavenger Cocktails for Pbf Deprotection:

Cleavage CocktailComposition (v/v)Target Residues/Protecting GroupsNotes
TFA/TIS/H₂O 95:2.5:2.5General purpose, good for Arg(Pbf)A widely used and effective non-malodorous cocktail for many sequences. sigmaaldrich.com
Reagent K TFA/H₂O/Phenol (B47542)/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residuesA robust, universal cocktail, but contains toxic and odorous components. sigmaaldrich.com
TFA/TIS/EDT 95:2.5:2.5Peptides containing CysEDT is particularly effective at scavenging cations that could modify cysteine.
TFA/DCM 1:1 with scavengersFor acid-sensitive linkersA two-step cleavage can be employed for certain resins. thermofisher.com

TIS (triisopropylsilane) is a reducing scavenger that effectively traps carbocations. Water acts as a scavenger for tert-butyl cations. Thioanisole is used to prevent the oxidation of methionine and scavenges benzyl-type protecting groups. Phenol also scavenges tert-butyl groups. EDT is a soft nucleophile effective for scavenging a variety of reactive species. wpmucdn.com

The duration of the cleavage reaction is also an important parameter. While the Pbf group is generally removed within 2-4 hours, peptides with multiple arginine residues may require longer deprotection times. thermofisher.compeptide.com It is crucial to monitor the cleavage process to ensure complete deprotection without causing excessive degradation of the peptide.

Process Efficiency and Sustainability Considerations in Industrial-Scale Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to improve process efficiency and reduce the environmental impact, particularly in large-scale industrial production. nih.govrsc.org The synthesis of peptides containing this compound is no exception to these considerations.

Key areas of focus for improving the efficiency and sustainability of peptide synthesis include:

Solvent Selection and Recycling: Solid-phase peptide synthesis (SPPS) is notoriously solvent-intensive. rsc.org A significant portion of the waste generated is from solvents used for washing and coupling steps. advancedchemtech.com There is a strong drive to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as N-butylpyrrolidinone (NBP) or binary mixtures like DMSO/ethyl acetate. rsc.orgeuroapi.com Furthermore, implementing solvent recycling systems can significantly reduce the environmental footprint. ambiopharm.com

Atom Economy: SPPS often uses a large excess of amino acids and coupling reagents to drive reactions to completion, resulting in poor atom economy. rsc.org Optimizing reaction conditions, for example through real-time monitoring with Process Analytical Technology (PAT), can help to minimize the excess reagents required. euroapi.com

Energy Consumption: The use of microwave-assisted peptide synthesis can reduce reaction times and, consequently, energy consumption. biomatik.com However, the scalability of this technology for industrial production is still under development.

Waste Reduction: Moving from traditional batch processing to continuous flow systems can reduce waste and improve efficiency. advancedchemtech.com Additionally, developing TFA-free cleavage protocols would eliminate a significant source of hazardous waste. advancedchemtech.com

The adoption of these green chemistry principles is not only environmentally responsible but also economically advantageous in the long run, leading to more efficient and cost-effective production of peptide-based active pharmaceutical ingredients (APIs). rsc.org

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundNα-tert-butyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine
TFATrifluoroacetic acid
Pbf2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
Boctert-butyloxycarbonyl
TISTriisopropylsilane
EDT1,2-Ethanedithiol
HOBt1-Hydroxybenzotriazole
OxymaEthyl 2-cyano-2-(hydroxyimino)acetate
DMFN,N-Dimethylformamide
NBPN-Butylpyrrolidinone
TMSBrTrimethylsilyl bromide
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
DICN,N'-Diisopropylcarbodiimide
DMSODimethyl sulfoxide (B87167)
EtOAcEthyl acetate
Mtr4-methoxy-2,3,6-trimethylbenzenesulfonyl
Pmc2,2,5,7,8-pentamethylchroman-6-sulfonyl
ZBenzyloxycarbonyl
DCCDicyclohexylcarbodiimide
HOSuN-Hydroxysuccinimide
HOAt1-Hydroxy-7-azabenzotriazole
NMMN-Methylmorpholine
DIPEAN,N-Diisopropylethylamine
TCEPTris(2-carboxyethyl)phosphine
DCMDichloromethane (B109758)

Atom Economy in the Incorporation of Pbf-Protected Arginine

Research has quantified the negative impact of the Pbf group on atom economy. For instance, studies have shown that the atom economy for incorporating Fmoc-Arg(Pbf)-OH is approximately 0.27, which is considerably lower than that for an amino acid without a bulky side-chain protecting group, such as Fmoc-Phe-OH, which has an atom economy of 0.40. nih.govresearchgate.net This disparity means that the synthesis of a peptide containing arginine is substantially more expensive and generates more waste compared to peptides composed of other amino acids. nih.gov Another analysis highlighted a consistent drop in atom economy from 36% to just 24% resulting from the incorporation of a single Pbf-protected arginine residue into a peptide sequence. rsc.org This reduction underscores the inefficiency stemming directly from the mass of the protecting group.

Table 1: Molecular Weight Contribution of Protecting Groups to Boc-D-Arginine This interactive table illustrates how the Pbf protecting group significantly increases the molecular weight of the arginine derivative, with a large percentage of that mass being discarded post-synthesis, thus demonstrating poor atom economy.

Component Chemical Formula Molecular Weight ( g/mol ) % of Total Mass in this compound
D-Arginine C₆H₁₄N₄O₂ 174.20 32.7%
Boc Group C₅H₉O₂ 101.12 19.0%
Pbf Group C₁₃H₁₇O₃S 269.34 50.6%

| This compound | C₂₄H₃₈N₄O₇S | 530.65 | 100.0% |

Reduction of Hazardous Reagents and Solvents

The pursuit of greener and more sustainable practices in peptide synthesis has led to significant research into reducing the reliance on hazardous reagents and solvents, which are traditionally central to SPPS processes involving this compound. unife.it Solvents typically constitute 80-90% of the non-aqueous mass in the manufacturing of active pharmaceutical ingredients, making their selection a critical factor for environmental impact. gyrosproteintechnologies.com

Historically, SPPS has heavily depended on polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). rsc.orgbachem.com These solvents are effective in solvating reagents and swelling the resin support, but they are associated with significant health and environmental risks. researchoutreach.org DMF, for example, has been classified as a substance of very high concern and is restricted under regulations like the EU's REACH legislation due to its reproductive toxicity. bachem.com This regulatory pressure has catalyzed the search for safer, more environmentally benign alternatives. bachem.comrsc.org

Methodological advancements have identified several "greener" solvents as viable replacements for DMF and DCM. researchoutreach.org Prominent candidates include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and propylene (B89431) carbonate. rsc.orggappeptides.comrsc.org However, replacing traditional solvents is not always a direct substitution. For instance, while NBP is an excellent alternative, its higher viscosity can exacerbate issues like δ-lactam formation during the coupling of Fmoc-Arg(Pbf)-OH. rsc.org To overcome this, researchers have developed modified protocols, such as performing the coupling at elevated temperatures (e.g., 45 °C) to reduce viscosity and adjusting the reagent activation strategy to ensure efficient incorporation. rsc.org Binary solvent mixtures are also being explored as a tool to fine-tune solvent properties, mitigating side reactions while maintaining high peptide purity. rsc.orgsemanticscholar.orgrsc.org

Beyond solvents, the reagents used for amino acid activation and coupling are also under scrutiny. Benzotriazole-based coupling additives like 1-Hydroxybenzotriazole (HOBt) have been widely used but are now recognized for their potentially explosive properties, posing significant safety risks during handling and shipping. gyrosproteintechnologies.com In response, safer alternatives have been developed. OxymaPure (Ethyl cyano(hydroxyimino)acetate) and other oxyma-based reagents have emerged as highly effective, non-explosive substitutes. rsc.orggyrosproteintechnologies.com They provide an excellent balance of high reactivity and stability, leading to efficient peptide bond formation without the hazards associated with benzotriazoles. gyrosproteintechnologies.com

Table 2: Comparison of Traditional vs. Greener Solvents in Peptide Synthesis This interactive table compares commonly used hazardous solvents with more sustainable alternatives, highlighting their respective statuses and properties.

Solvent Acronym Typical Use in SPPS Health & Environmental Profile Greener Alternative?
N,N-Dimethylformamide DMF Primary solvent for coupling and washing Reproductive toxicity; restricted by REACH No
Dichloromethane DCM Resin washing, some coupling reactions Suspected carcinogen, high volatility No
N-Methyl-2-pyrrolidone NMP Alternative to DMF Reproductive toxicity; restricted by REACH No
N-Butylpyrrolidinone NBP Greener replacement for DMF/NMP Lower toxicity profile, less hazardous Yes
2-Methyltetrahydrofuran 2-MeTHF Greener replacement for DCM/DMF Derived from renewable sources, better environmental profile Yes

| Propylene Carbonate | PC | Greener replacement for DCM/DMF | Biodegradable, low toxicity | Yes |

Analytical Characterization of Nα Boc Nω Pbf D Arginine and Derived Peptides

Spectroscopic and Chromatographic Methods for Compound Purity Assessment

Ensuring the purity of Boc-D-Arg(Pbf)-OH is critical for successful peptide synthesis, as impurities can lead to truncated sequences, side reactions, and reduced yields. Spectroscopic and chromatographic methods are the cornerstones for evaluating compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound sigmaaldrich.comruifuchem.com. Reverse-phase HPLC (RP-HPLC), often utilizing C18 stationary phases, is commonly employed for separating this compound from potential synthetic byproducts or degradation products researchgate.net. The mobile phase typically consists of a gradient of aqueous buffers (e.g., water with trifluoroacetic acid, TFA) and organic solvents (e.g., acetonitrile (B52724) or methanol) researchgate.net. Detection is usually performed using UV absorbance, leveraging the chromophores present in the molecule.

HPLC analysis provides quantitative data on the percentage purity of the compound, with typical assay values reported as ≥98.0% (by TLC) or ≥98.5% (by HPLC area%) sigmaaldrich.comruifuchem.comsigmaaldrich.com. Furthermore, HPLC is instrumental in monitoring the progress of synthetic reactions and in the purification of the compound, ensuring that the final product meets stringent quality standards for peptide synthesis researchgate.net.

Mass Spectrometry for Molecular Mass Confirmation

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound, thereby verifying its identity . Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely adopted ionization technique for such polar molecules. High-resolution ESI-MS (HR-ESI-MS) is particularly valuable, providing accurate mass measurements that allow for the determination of the elemental composition and confirmation of the molecular formula (C₂₄H₃₈N₄O₇S) nih.gov. The expected molecular weight for this compound is approximately 526.65 g/mol medchemexpress.comnih.govsigmaaldrich.comchemsrc.commatrix-innovation.com. The detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 527.25) serves as a critical piece of evidence for the compound's identity.

Enantiomeric Purity Determination of D-Arginine Derivatives

The stereochemistry of amino acids is fundamental to their biological activity and the structure of peptides. For this compound, the D-configuration is specifically required for applications where resistance to enzymatic degradation or altered biological interactions are desired . Therefore, determining its enantiomeric purity is as critical as assessing its chemical purity.

Chiral Chromatographic Techniques

Chiral chromatography is the standard method for separating and quantifying enantiomers capes.gov.brresearchgate.netresearchgate.netnih.govnih.gov. For this compound, this typically involves using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) specifically designed to differentiate between enantiomers researchgate.netcapes.gov.brresearchgate.netnih.gov. CSPs, such as those based on macrocyclic antibiotics (e.g., teicoplanin) or other chiral selectors, create a chiral environment that allows for differential retention of the D- and L-enantiomers researchgate.netnih.gov. The enantiomeric purity is often expressed as enantiomeric excess (ee) or as the percentage of the desired D-enantiomer, with specifications typically requiring ≥99.5% enantiomeric purity or ≤0.5% of the L-enantiomer sigmaaldrich.commatrix-innovation.com.

Derivatization Approaches for Enantiomeric Separation

In cases where direct chiral separation is challenging or for specific analytical requirements, indirect methods involving derivatization can be employed capes.gov.brresearchgate.netresearchgate.netnih.gov. This approach involves chemically reacting the amino acid derivative with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatographic techniques, such as RP-HPLC or gas chromatography (GC) researchgate.netresearchgate.netnih.gov. Derivatization commonly targets the amino or carboxyl groups, forming diastereomeric amides, esters, or other linkages capes.gov.br. This strategy can enhance separation selectivity and improve detection sensitivity, providing a robust method for determining enantiomeric purity researchgate.net.

Advanced Peptide Characterization Techniques for Sequence Integrity

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone for confirming peptide sequence integrity nih.govacs.org. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate protonated peptide ions, whose molecular weights are then precisely measured nih.govacs.orgmdpi.com. High-resolution mass spectrometry (HRMS) provides accurate mass determination, allowing for the confirmation of the peptide's elemental composition and the verification of correct amino acid incorporation, including the D-configuration of arginine and the absence of the Pbf protecting group nih.gov.

In MS/MS, the intact peptide ion is subjected to fragmentation, typically through Collision-Induced Dissociation (CID). This fragmentation process breaks the peptide backbone at specific bonds, yielding a series of characteristic fragment ions, primarily b-ions (N-terminal fragments) and y-ions (C-terminal fragments) acs.org. The sequential pattern of these fragment ions directly corresponds to the amino acid sequence of the peptide. By analyzing these fragment masses, researchers can reconstruct the primary amino acid sequence and thus confirm its integrity nih.govacs.org. For peptides synthesized using this compound, the MS/MS spectrum will show fragments consistent with the D-arginine residue in its deprotected form, confirming its correct placement within the sequence.

Data Table 1: Hypothetical MS/MS Analysis for Sequence Verification This table illustrates how MS/MS data would be used to confirm the sequence of a hypothetical tripeptide containing D-Arginine.

Peptide FragmentExpected Mass-to-Charge Ratio (m/z)Observed Mass-to-Charge Ratio (m/z)Ion TypeSequence Contribution
[M+H]+377.39377.38Molecular IonAla-D-Arg-Gly-NH2
y175.0775.07y-ionGly-NH2
y2249.24249.24y-ionD-Arg-Gly-NH2
b171.0571.05b-ionAla
b2245.22245.21b-ionAla-D-Arg

Note: This table is illustrative. Actual mass values may vary slightly based on specific peptide sequences and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural insights at the residue level, complementing MS data for sequence integrity confirmation chemrxiv.orgresearchgate.net. 1D and 2D NMR experiments (such as COSY and TOCSY) can identify specific proton and carbon environments, allowing for the assignment of resonances to individual amino acid residues within the peptide chain mdpi.comchemrxiv.org. Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations provide information about the local conformation and connectivity of amino acids. While direct confirmation of the D-configuration via standard NMR might be challenging without chiral derivatization or specialized techniques, NMR can confirm the presence of all expected amino acid types and their characteristic spectral signatures, indirectly supporting sequence integrity. Specific signals from the D-arginine side chain, once deprotected, can be identified and assigned, confirming its presence and location.

Data Table 2: Illustrative NMR Chemical Shifts for Peptide Residues This table shows representative ¹H NMR chemical shifts (δ in ppm) for key protons in a peptide, highlighting those relevant to amino acid identification.

ResidueProton TypeExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
Glyα-H3.7 - 4.03.85
D-Argα-H4.0 - 4.34.10
D-Argδ-NH7.0 - 7.5 (guanidino)7.20
Tyrβ-H2.8 - 3.12.95

Note: These values are approximate and can vary significantly based on the peptide sequence, solvent, pH, and temperature.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS)

HPLC is a primary method for assessing peptide purity, and its coupling with mass spectrometry (LC-MS) enhances its analytical power. Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity, allowing for the detection of impurities and the isolation of the target peptide nih.govmdpi.comup.ac.za. When coupled with a mass spectrometer, LC-MS provides both retention time and mass-to-charge ratio (m/z) information for each eluting peak. This allows for the confirmation of the expected molecular weight of the synthesized peptide at its specific retention time, thereby providing strong evidence for both purity and identity, which are crucial aspects of sequence integrity nih.govrsc.org.

Data Table 3: Representative LC-MS Data for Peptide Purity and Identity

Peak NumberRetention Time (min)m/z (observed)m/z (calculated for [M+H]+)Purity (%)
115.5377.38377.3998.5
212.1250.15250.161.0
318.9401.20401.210.5

Note: This table demonstrates typical LC-MS output for a purified peptide. Peak 1 represents the target peptide, while Peaks 2 and 3 are likely impurities.

Chiral Analysis for Stereochemical Integrity

Confirming the stereochemistry of amino acids, particularly the D-configuration of arginine in this compound, is a critical component of sequence integrity . While MS and NMR primarily confirm the sequence of atoms, they may not always distinguish between L- and D-enantiomers directly. Techniques like derivatization with chiral reagents, such as Marfey's reagent, followed by HPLC or LC-MS analysis, can differentiate between enantiomers mdpi.com. After hydrolysis of the peptide to its constituent amino acids, derivatization with Marfey's reagent yields diastereomeric derivatives that exhibit different retention times on a standard HPLC column. Comparing these retention times to those of known L- and D-amino acid standards allows for the precise quantification of the enantiomeric composition, confirming the correct stereochemistry of the D-arginine residue mdpi.com. The presence of TFA is often associated with the cleavage of protecting groups, and its efficient removal is indirectly confirmed by the mass of the final peptide.

Data Table 4: Chiral Analysis of Amino Acids Using Marfey's Reagent

Amino AcidDerivatization ReagentObserved Retention Time (min)Expected Retention Time (min) for D-isomerExpected Retention Time (min) for L-isomer
ArginineMarfey's Reagent22.522.525.8

Note: This table shows hypothetical retention times for Marfey's reagent derivatives, illustrating how enantiomers are separated.

List of Compounds

this compound (Nα-Boc-Nω-Pbf-D-Arginine)

TFA (Trifluoroacetic Acid)

Marfey's Reagent

Q & A

Basic: What are the critical steps for synthesizing Boc-D-Arg(Pbf)-OH with high purity, and how can reproducibility be ensured?

Methodological Answer:
The synthesis involves sequential protection of the arginine side chain (using Pbf) and the α-amino group (using Boc). Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization .
  • Deprotection : TFA-mediated cleavage of the Boc group, followed by careful neutralization to avoid side reactions.
  • Purification : Reverse-phase HPLC or flash chromatography with C18 columns to isolate the compound ≥98% purity. Reproducibility requires strict control of reaction pH, temperature, and solvent quality. Detailed protocols should include molar ratios, reaction times, and characterization data (e.g., 1H^1H-NMR, LC-MS) for cross-validation .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and protecting group integrity.
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±5 ppm).
  • Handling Discrepancies :
    • Triangulation : Cross-check results using orthogonal methods (e.g., HPLC retention time vs. NMR integration).
    • Contamination Checks : Re-run samples under varying conditions (e.g., gradient elution in HPLC) to rule out solvent or column artifacts .

Intermediate: How can researchers optimize this compound stability during long-term storage for peptide synthesis?

Methodological Answer:

  • Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the Pbf group.
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
  • Handling : Avoid repeated freeze-thaw cycles; aliquot into single-use vials .

Intermediate: What experimental design considerations are critical when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Efficiency : Pre-activate the amino acid with HATU/DIPEA in DMF for 5 minutes before adding to the resin.
  • Racemization Risk : Monitor via chiral HPLC after cleavage; use low-temperature (0–4°C) coupling for sensitive sequences.
  • Deprotection Monitoring : Perform Kaiser tests after each Boc removal step to confirm completion .

Advanced: How should researchers address contradictory data in this compound purity analyses between HPLC and NMR?

Methodological Answer:

  • Root-Cause Analysis :
    • HPLC Artifacts : Check for co-elution of impurities (e.g., use a different column with alternative selectivity).
    • NMR Solvent Effects : Re-dissolve the sample in deuterated DMSO or CDCl3_3 to detect hidden proton signals.
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity independently .

Advanced: What strategies mitigate racemization during this compound incorporation into peptide chains?

Methodological Answer:

  • Coupling Additives : Include Oxyma Pure or HOAt to suppress racemization.
  • Temperature Control : Perform reactions at 0–4°C, especially for sterically hindered residues.
  • Post-Synthesis Analysis : Use Marfey’s reagent to derivatize hydrolyzed peptides and quantify D/L ratios via HPLC .

Advanced: How can researchers validate novel applications of this compound in non-peptide chemical biology studies?

Methodological Answer:

  • Hypothesis Framing : Apply the PICO framework to define:
    • Population : Target biomolecule (e.g., enzyme).
    • Intervention : this compound as a modulator.
    • Comparison : Native arginine or other protected analogs.
    • Outcome : Binding affinity (e.g., SPR or ITC) .
  • Dose-Response Studies : Use kinetic assays (e.g., fluorescence polarization) to establish structure-activity relationships .

Advanced: What are the ethical and methodological challenges in using this compound for in vivo studies?

Methodological Answer:

  • Ethical Compliance : Ensure deprotection byproducts (e.g., Pbf derivatives) are non-toxic; conduct acute toxicity assays in model organisms.
  • Metabolic Stability : Use radiolabeled 14C^{14}C-Boc-D-Arg(Pbf)-OH to track biodistribution and clearance.
  • Peer Review : Pre-submit study designs to ethics committees, addressing FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.